(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a key intermediate in the synthesis of Sibutramine, a medication previously used for weight management. [, , , , , , , ] It is classified as a substituted cyclobutylamine derivative. While it plays a crucial role in Sibutramine synthesis, its independent use in scientific research is not extensively documented in the provided papers.
(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a chemical compound of significant interest in various fields of scientific research. It features a 4-chlorophenyl group and a cyclobutyl group connected to a methanamine backbone, with the hydrochloride form enhancing its stability and solubility in aqueous environments. This compound is classified as an organic amine and is often studied for its potential pharmacological properties and applications in synthetic chemistry.
The synthesis of (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride can be achieved through several methods, primarily involving the following steps:
For example, one synthesis route involves starting from 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, which undergoes reduction using lithium aluminum hydride in tetrahydrofuran under inert conditions, yielding the desired methanamine product .
The molecular structure of (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride can be represented as follows:
InChI=1S/C11H14ClN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1HSSXANMSXCWECJQ-UHFFFAOYSA-NThis structure indicates the presence of a cyclobutyl ring attached to a phenyl ring substituted with a chlorine atom at the para position .
The compound's molecular weight is approximately 195.69 g/mol, with a melting point that may vary depending on purity and specific conditions during synthesis .
(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
Relevant data indicates that this compound exhibits high gastrointestinal absorption potential, making it suitable for pharmacological applications .
(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has several scientific uses:
Research continues into its pharmacological properties and potential applications across various fields .
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: